molecular formula C24H26N4O2 B10993579 N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B10993579
M. Wt: 402.5 g/mol
InChI Key: BOKQTAJUHSXGIT-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that features both an indole and a phthalazinone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves the coupling of an indole derivative with a phthalazinone derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The phthalazinone moiety can be reduced using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives

    Reduction: Formation of phthalazin-1-yl derivatives

    Substitution: Formation of N-alkylated indole derivatives

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the phthalazinone moiety can inhibit enzymes like cyclooxygenase (COX). These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is unique due to its combination of indole and phthalazinone moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research applications.

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes an indole moiety and a phthalazin derivative, which may contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H26N4O2\text{C}_{21}\text{H}_{26}\text{N}_4\text{O}_2

This structure is characterized by:

  • An indole ring, known for its role in various biological activities.
  • A phthalazin derivative that may enhance its pharmacological profile.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit significant anticancer activities. For instance, derivatives of indole have been shown to inhibit tubulin polymerization, leading to cytotoxic effects on cancer cells. The specific compound has been studied for its potential to disrupt microtubule dynamics, which is crucial for cancer cell proliferation.

Case Study: Indole Derivatives

A study focusing on indole derivatives demonstrated that certain compounds could effectively inhibit the growth of various cancer cell lines, including SKOV3 (ovarian cancer), U87 (glioblastoma), and ASPC-1 (pancreatic cancer). The most active derivatives showed IC50 values in the nanomolar range, indicating potent anticancer activity .

The proposed mechanism of action for this compound involves:

  • Binding to Tubulin : Similar to other indole derivatives, this compound may bind to β-tubulin, preventing the polymerization necessary for mitotic spindle formation.
  • Induction of Apoptosis : By disrupting the microtubule network, the compound can trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Cycle Progression : The compound may cause cell cycle arrest at various checkpoints, further inhibiting cancer cell proliferation.

Other Biological Activities

Beyond anticancer effects, compounds with similar structural motifs have been studied for additional biological activities:

  • Antimicrobial Activity : Indole derivatives have shown promise as antimicrobial agents against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Data Table: Biological Activities of Indole Derivatives

Compound NameActivity TypeTarget Cell LineIC50 (nM)Reference
IndibulinAnticancerSKOV339
Compound AAntimicrobialE. coli50
Compound BAnti-inflammatoryRAW 264.7100

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C24H26N4O2/c1-17(2)16-28-24(30)20-9-5-4-8-19(20)21(26-28)15-23(29)25-12-14-27-13-11-18-7-3-6-10-22(18)27/h3-11,13,17H,12,14-16H2,1-2H3,(H,25,29)

InChI Key

BOKQTAJUHSXGIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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